4-Propoxycyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxycyclohexanone is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexanone, where a propoxy group is attached to the fourth carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxycyclohexanone can be synthesized through several methods. One common method involves the reaction of 8-propoxy-1,4-dioxaspiro[4.5]decane with hydrochloric acid in tetrahydrofuran at room temperature. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Propoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Propoxycyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile involved. The propoxy group can also influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
4-Propoxycyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: Lacks the propoxy group, making it less reactive in certain substitution reactions.
4-Methoxycyclohexanone: Similar structure but with a methoxy group instead of a propoxy group, leading to different reactivity and applications.
4-Ethoxycyclohexanone:
Biological Activity
4-Propoxycyclohexanone is a cyclic ketone that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structure allows for various interactions with biological systems, making it a candidate for drug development and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a propoxy group attached to a cyclohexanone ring. This structural feature contributes to its lipophilicity, influencing its absorption and distribution within biological systems. The compound's molecular formula is C₉H₁₄O₂, with a molecular weight of approximately 154.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions. These include:
- Hydrogen Bonding : Facilitates interactions with polar biomolecules.
- Hydrophobic Interactions : Enhances binding affinity to lipid membranes and proteins.
- Van der Waals Forces : Contributes to the stability of the compound's interactions with biological targets.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is likely to exhibit:
- Absorption : Rapid absorption due to its lipophilic nature.
- Distribution : Extensive distribution in tissues, particularly in lipid-rich environments.
- Metabolism : Potential metabolic pathways involving oxidation and conjugation.
- Excretion : Primarily through urine, following metabolic transformation.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of this compound:
Table 1: Summary of Case Studies
Detailed Findings
-
Antimicrobial Study :
- A study conducted on the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of membrane integrity.
-
Anti-inflammatory Research :
- In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).
-
Cytotoxicity Assessment :
- A cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited IC50 values ranging from 20 µM to 30 µM, suggesting significant potential for further development as an anticancer agent.
Properties
IUPAC Name |
4-propoxycyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-11-9-5-3-8(10)4-6-9/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFNRDYLLAEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.